Bienvenue dans la boutique en ligne BenchChem!

DC92-B

Antibacterial Gram-positive MIC

DC92-B is a naturally derived anthraquinone antitumor antibiotic belonging to the pluramycin class, originally isolated from the bacterium Actinomadura sp. Characterized by a characteristic 4H-anthra[1,2-b]pyran-4,7,12-trione core and a bis(epoxide)-containing side chain, its molecular formula is C42H52N2O12 with a mass of 776 Da.

Molecular Formula C42H52N2O12
Molecular Weight 776.9 g/mol
CAS No. 116988-30-8
Cat. No. B1669877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC92-B
CAS116988-30-8
SynonymsDC92-B;  DC92 B;  DC92B;  DC 92-B;  DC-92B;  DC-92-B;  DC 92-B; 
Molecular FormulaC42H52N2O12
Molecular Weight776.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)(C)C)C)O)C8CC(C(C(O8)(C)O)O)(C)N(C)C)N(C)C)O
InChIInChI=1S/C42H52N2O12/c1-17-12-21-29(35-27(17)23(45)15-26(53-35)41(6)37(56-41)36-39(3,4)55-36)34(49)30-28(33(21)48)19(24-14-22(43(8)9)31(46)18(2)52-24)13-20(32(30)47)25-16-40(5,44(10)11)38(50)42(7,51)54-25/h12-13,15,18,22,24-25,31,36-38,46-47,50-51H,14,16H2,1-11H3
InChIKeySCWWNJYIUMBQKK-RPPIAGSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DC92-B (CAS 116988-30-8): Baseline Identity and Sourcing for the Pluramycin Antitumor Antibiotic


DC92-B is a naturally derived anthraquinone antitumor antibiotic belonging to the pluramycin class, originally isolated from the bacterium Actinomadura sp. [1][2]. Characterized by a characteristic 4H-anthra[1,2-b]pyran-4,7,12-trione core and a bis(epoxide)-containing side chain, its molecular formula is C42H52N2O12 with a mass of 776 Da [3]. As a DNA-intercalating and alkylating agent, it targets the N7 position of guanine, sharing structural and functional features with hedamycin while possessing distinct stereochemistry and substitution in its reactive side chains [4].

DC92-B (CAS 116988-30-8): Why Hedamycin and Other Pluramycin Analogs Are Not Direct Replacements


Within the pluramycin family, even minor structural variations can translate into crucial differences in toxicity profiles, antibacterial spectra, and in vivo efficacy, making generic substitution a high-risk proposition. A direct comparison of DC92-B with its closest structural analog, hedamycin, revealed that despite the two compounds having very similar DNA sequence selectivities for guanine alkylation [1], DC92-B exhibits distinct stereochemistry and substitution on its bis(epoxide) sidechains that are critical for its biological profile [1]. Furthermore, comparative in vivo data from the foundational patent directly contrasts DC92-B's therapeutic window against its photodegradation product, DC92-D, and the standard chemotherapeutic mitomycin C [2], underscoring the need for compound-specific verification rather than class-level assumptions.

DC92-B (CAS 116988-30-8): A Quantitative Evidence Guide for Procurement and Selection


DC92-B vs. DC92-D: Superior Antibacterial Potency Against Staphylococcus aureus

In a direct, controlled assay, DC92-B demonstrates significantly superior antibacterial activity against the Gram-positive pathogen Staphylococcus aureus ATCC 6538P compared to its photodegradation analog DC92-D [1]. The Minimal Inhibitory Concentration (MIC) for DC92-B was determined to be 0.04 µg/mL, whereas DC92-D required a concentration of 1.5 µg/mL [1].

Antibacterial Gram-positive MIC

DC92-B vs. Mitomycin C: Comparable In Vivo Antitumor Efficacy in Sarcoma 180 Model

The in vivo antitumor efficacy of DC92-B was benchmarked against the established chemotherapeutic mitomycin C in a murine Sarcoma 180 ascites tumor model [1]. At a single intraperitoneal dose of 0.31 mg/kg, DC92-B achieved a T/C ratio (treated/control tumor volume) of 0.39 [1]. This performance was nearly identical to that of mitomycin C, which produced a T/C ratio of 0.35 at a much higher dose of 6.0 mg/kg [1].

Antitumor In Vivo Efficacy Sarcoma 180

DC92-B vs. DC92-D: Superior In Vivo Antitumor Efficacy and Therapeutic Window in P388 Leukemia Model

A comparative study in a murine P388 lymphocytic leukemia model highlights the stark practical difference between DC92-B and its analog DC92-D [1]. DC92-B administered at 0.15 mg/kg significantly extended mean survival to 16.2 days (T/C = 1.47), whereas DC92-D, even at its optimal dose, could only achieve a marginal T/C of 1.58 at a much higher dose of 0.75 mg/kg, close to its acute toxicity limit [1]. Critically, the acute LD50 for DC92-D (5.6 mg/kg) is approximately 18 times higher than that of DC92-B (0.31 mg/kg) [1].

Antitumor In Vivo Efficacy P388 Leukemia Toxicity

DC92-B vs. Hedamycin: Conserved Sequence-Specific DNA Alkylation Despite Distinct Side-Chain Chemistry

A focused investigation of DNA damage selectivity using both a piperidine-induced strand-breaking procedure and a Taq DNA polymerase/linear amplification method revealed that the sequence selectivity of DC92-B is remarkably similar to that of hedamycin [1]. Both compounds preferentially alkylate the N7 of guanine, with the highest adduct levels occurring at isolated guanines within 5'-CGT and 5'-CGG sequences [1][2].

DNA Alkylation Sequence Selectivity Mechanism of Action

DC92-B vs. DC92-D: Distinct Antibacterial Spectrum Against Gram-Negative Bacteria

The patent data reveals a differential activity profile against Gram-negative bacteria, where DC92-B shows selective weakness compared to DC92-D [1]. For example, against Klebsiella pneumoniae ATCC 10031, DC92-B has a high MIC of 12.5 µg/mL, whereas DC92-D is highly potent with an MIC of 2 µg/mL [1]. Conversely, both compounds are inactive (MIC >100 µg/mL) against Escherichia coli and Shigella sonnei [1].

Antibacterial Gram-negative Selectivity

DC92-B (CAS 116988-30-8): Ideal Procurement-Led Application Scenarios Driven by Quantitative Evidence


High-Potency Antibacterial Probe for Gram-Positive Target Validation

The exceptional potency of DC92-B against Staphylococcus aureus (MIC 0.04 µg/mL) makes it a preferred candidate for target validation or chemical biology studies focusing on Gram-positive pathogens, where a minimal concentration of the probe is required to exert a maximum effect, thereby reducing the risk of non-specific, concentration-dependent artifacts. This scenario is directly supported by the quantitative MIC data showing a 37.5-fold superior activity over its closest analog, DC92-D [1].

Preclinical Oncology Research Requiring Direct Benchmarking Against Mitomycin C

For in vivo oncology studies where the mechanism of action of a DNA-alkylating agent is to be evaluated in a sarcoma model, DC92-B provides a powerful tool to achieve comparable tumor suppression (T/C 0.39) to mitomycin C but at a 19-fold lower dose (0.31 vs. 6.0 mg/kg), potentially minimizing non-mechanistic toxicity and allowing a clearer readout of the DNA-damage response pathway [1].

Studies on the Structure-Activity Relationship of Pluramycin Side Chains

The direct evidence from DNA-binding assays that DC92-B and hedamycin share identical sequence selectivity (5'-CGT and 5'-CGG) but possess significant differences in their bis(epoxide) side chains [1][2], positions DC92-B as an essential chemical biology tool. Procurement of both compounds is necessary for systematic investigations into how specific structural modifications affect downstream cellular processing, toxicity, and in vivo efficacy profiles.

Therapeutic Window Analysis in In Vivo Leukemia Models

The starkly different therapeutic windows between DC92-B and DC92-D in the P388 leukemia model—where DC92-B significantly extends life span at a far lower dose but also has a much narrower safety margin (LD50 0.31 mg/kg) [1]—makes DC92-B the compound of choice for research into the balance between efficacy and acute toxicity. Using DC92-D as a substitute would alter this critical dynamic and yield data unreflective of a high-risk, high-reward therapeutic strategy.

Quote Request

Request a Quote for DC92-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.